Lipophilicity (LogP) Comparison: Benzylic 1-Chloropropyl vs. Terminal 3-Chloropropyl Isomer vs. Chloromethyl Analog
1-(1-Chloropropyl)-2,4-difluorobenzene exhibits a computed logP of 4.048, which is approximately 0.65 log units lower than the terminally chlorinated positional isomer 1-(3-chloropropyl)-2,4-difluorobenzene (logP ~4.7) [1]. Conversely, the target compound is roughly 1.35 log units more lipophilic than the one-carbon chain-length analog 1-(chloromethyl)-2,4-difluorobenzene (logP 2.63–2.70) [2]. This logP range spanning from 2.63 to 4.7 across three in-class analogs demonstrates that the position of chlorine substitution and alkyl chain length are not interchangeable parameters.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.048; LogD (pH 5.5/7.4) = 3.785 |
| Comparator Or Baseline | 1-(3-Chloropropyl)-2,4-difluorobenzene: logP ~4.7; 1-(Chloromethyl)-2,4-difluorobenzene: logP 2.63–2.70 |
| Quantified Difference | Target is -0.65 logP vs. 3-chloropropyl isomer; +1.35 to +1.42 logP vs. chloromethyl analog |
| Conditions | Computed values from chemical database entries; no standardized experimental determination identified |
Why This Matters
A logP difference of >1 unit translates to a >10-fold difference in octanol-water partitioning, which directly impacts extraction efficiency, chromatographic retention, and passive membrane permeability in biological screening cascades.
- [1] Chembase. 1-(1-chloropropyl)-2,4-difluorobenzene. ChemBase ID: 277390. LogP: 4.048; LogD (pH 5.5/7.4): 3.784989. View Source
- [2] Molbase. 1-(Chloromethyl)-2,4-difluorobenzene (2,4-Difluorobenzyl chloride). CAS 452-07-3. LogP: 2.7036; Chemsrc reports LogP 2.63. View Source
